Cas no 56210-72-1 ((?)-Bis(S)-1-phenylethylamine)

(?)-Bis(S)-1-phenylethylamine structure
(?)-Bis(S)-1-phenylethylamine structure
Product Name:(?)-Bis(S)-1-phenylethylamine
CAS No:56210-72-1
MF:C16H19N
MW:225.328764200211
MDL:MFCD00243087
CID:56911
PubChem ID:24866982
Update Time:2025-04-18

(?)-Bis(S)-1-phenylethylamine Chemical and Physical Properties

Names and Identifiers

    • (-)-Bis[(S)-1-phenylethyl]amine
    • (?)-Bis[(S)-1-phenylethyl]amine
    • 433810_ALDRICH
    • AC1ODWWQ
    • AC1Q29JG
    • A-methylbenzyl]amine
    • CTK8C6383
    • SureCN3749295
    • Benzenemethanamine,a-methyl-N-(1-phenylethyl)-,[S-(R*,R*)]-
    • (-)-a,a'-Dimethyldibenzylamine
    • (1S)-1-Phenyl-N-[(1S)-1-phenylethyl]ethanamine
    • (S,S)-Bis(a-methylbenzyl)amine
    • (S,S)-Di(1-phenylethyl)amine
    • (S,S)-N,N-Bis(1-phenylethyl)amine
    • (S,S)-[Bis(1-phenylethyl)]amine
    • (S,S)-a,a'-Dimethyldibenzylamine
    • Bis((1S)-1-phenylethyl)amine
    • Bis[(S)-1-phenylethyl]amine
    • (S)-bis((S)-1-phenylethyl)amine
    • 5D97T2Y7WU
    • Bis((S)-1-phenylethyl)amine
    • (-)-Bis((S)-1-phenylethyl)amine
    • (-)-Bis[(S)-alpha-methylbenzyl]amine
    • (-)-Bis((S)-alpha-methylbenzyl)amine
    • (1S)-1-Phenyl-N-((1S)-1-phenylethyl)ethanamine
    • (S,S)-Bis(alpha-met
    • BENZENEMETHANAMINE, .ALPHA.-METHYL-N-(1-PHENYLETHYL)-, (R*,R*)-
    • BENZENEMETHANAMINE, .ALPHA.-METHYL-N-((1S)-1-PHENYLETHYL)-, (.ALPHA.S)-
    • (-)-.ALPHA.,.ALPHA.'-DIMETHYLDIBENZYLAMINE
    • (S-(R*,R*))-(-)-Bis(alpha-methylbenzyl)amine
    • (S,S)-BIS(.ALPHA.-METHYLBENZYL)AMINE
    • DTXSID00426403
    • (S,S)-alpha,alpha'-Dimethyldibenzylamine
    • 53L8SW1PN2
    • UNII-5D97T2Y7WU
    • Benzenemethanamine, alpha-methyl-N-(1-phenylethyl)-, (R*,R*)-
    • A905791
    • Bis(alpha-methylbenzyl)amine, (-)-
    • 56210-72-1
    • (-)-BIS((S)-.ALPHA.-METHYLBENZYL)AMINE
    • (-)-Bis[(S)-1-phenylethyl]amine, ChiPros?
    • BENZENEMETHANAMINE, .ALPHA.-METHYL-N-((1R)-1-PHENYLETHYL)-, (.ALPHA.R)-REL-
    • DIBENZYLAMINE, .ALPHA.,.ALPHA.'-DIMETHYL-, (+/-)-
    • Benzenemethanamine, alpha-methyl-N-((1R)-1-phenylethyl)-, (alphaR)-rel-
    • SCHEMBL3749295
    • CS-11520
    • BIS(.ALPHA.-METHYLBENZYL)AMINE, (-)-
    • (S)--Methyl-N-[(1S)-1-phenylethyl]benzenemethanamine
    • (-)-alpha,alpha'-Dimethyldibenzylamine
    • Dibenzylamine, alpha,alpha'-dimethyl-, (+/-)-
    • AS)-
    • BIS(.ALPHA.-METHYLBENZYL)AMINE, (+/-)-
    • UNII-53L8SW1PN2
    • (
    • (S,S)-.ALPHA.,.ALPHA.'-DIMETHYLDIBENZYLAMINE
    • MFCD00243087
    • (-)-Bis[(S)-1-phenylethyl]amine, 99%
    • 21003-56-5
    • A-Methyl-N-[(1S)-1-phenylethyl]benzenemethanamine
    • [S-(R*,R*)]-(-)-Bis(alpha-methylbenzyl)amine
    • (S-(R*,R*))-(-)-BIS(.ALPHA.-METHYLBENZYL)AMINE
    • (S,S)-Bis(alpha-methylbenzyl)amine
    • Benzenemethanamine, alpha-methyl-N-((1S)-1-phenylethyl)-, (alphaS)-
    • AC1176
    • AKOS015915735
    • CS-0108759
    • Bis(alpha-methylbenzyl)amine, (+/-)-
    • BIS[(1S)-1-PHENYLETHYL]AMINE
    • (?)-Bis(S)-1-phenylethylamine
    • MDL: MFCD00243087
    • Inchi: 1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14-/m0/s1
    • InChI Key: NXLACVVNHYIYJN-KBPBESRZSA-N
    • SMILES: N([C@@H](C)C1C=CC=CC=1)[C@@H](C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 225.15200
  • Monoisotopic Mass: 225.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12
  • Surface Charge: 0
  • XLogP3: 3.6

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 0.987 g/mL at 25 °C(lit.)
  • Melting Point: ~260 °C
  • Boiling Point: 86 °C/0.05 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>235.4°F
    Degrees Celsius:>113°C
  • Refractive Index: n20/D 1.5525(lit.)
  • Water Partition Coefficient: Immiscible with water.
  • PSA: 12.03000
  • LogP: 4.48930
  • Specific Rotation: -197 º (neat)
  • Optical Activity: [α]/D −159°, c = 2 in ethanol
  • Solubility: Not available

(?)-Bis(S)-1-phenylethylamine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37
  • FLUKA BRAND F CODES:3
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36/37

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(?)-Bis(S)-1-phenylethylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:56210-72-1)(?)-Bis(S)-1-phenylethylamine
Order Number:A905791
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:21
Price ($):358.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:56210-72-1)(?)-Bis(S)-1-phenylethylamine
A905791
Purity:99%
Quantity:25g
Price ($):358.0
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